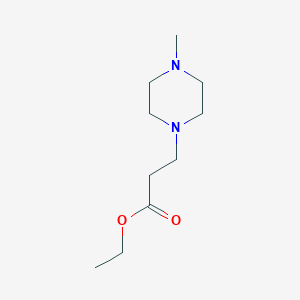

Ethyl 3-(4-methylpiperazin-1-yl)propanoate

Description

Overview of the Piperazine (B1678402) and Propanoate Scaffolds in Organic and Medicinal Chemistry

The chemical architecture of Ethyl 3-(4-methylpiperazin-1-yl)propanoate is best understood by examining its two primary components: the piperazine moiety and the propanoate chain.

The propanoate scaffold , derived from propanoic acid, is a common feature in organic chemistry. The ethyl ester, specifically, serves as a reactive and versatile functional group. It can be readily modified through reactions such as hydrolysis to form a carboxylic acid, or amidation to create amides, thus allowing for the construction of more complex molecular architectures. Propanoate derivatives are used in various synthetic pathways. For instance, related compounds like ethyl propiolate are used as derivatizing agents for other molecules in chemical research, highlighting the utility of this functional group in organic synthesis. chemicalbook.com

Chemical Significance and Research Interest of this compound

The significance of this compound stems from the synergistic combination of its piperazine and propanoate functionalities. The N-methylpiperazine group provides a tertiary amine, a common feature in pharmacologically active compounds, while the ethyl propanoate tail offers a site for synthetic elaboration. This dual functionality makes it a valuable intermediate in multi-step synthetic sequences aimed at creating novel compounds for research purposes. lookchem.com

Its primary role in contemporary research is that of a precursor or building block in the development of new chemical entities, particularly within the pharmaceutical and biomedical fields. lookchem.com The compound is typically used for research and development purposes only. lookchem.com

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C10H20N2O2 |

| Molecular Weight | 200.28 g/mol |

| IUPAC Name | This compound |

| CAS Number | 7148-05-2 |

| Synonyms | 3-(4-Methyl-piperazin-1-yl)-propionic acid ethyl ester, 1-Piperazinepropanoic acid, 4-methyl-, ethyl ester |

Data sourced from available chemical databases. cymitquimica.comnih.gov

Scope and Strategic Objectives for Advanced Academic Investigations

The utility of this compound as a synthetic intermediate defines the strategic objectives for its use in advanced academic research. Future investigations are likely to be concentrated in the following areas:

Synthesis of Novel Derivatives and Compound Libraries: A primary objective is to use this compound as a starting material for the synthesis of new and diverse molecules. Researchers can modify the ethyl ester functionality to introduce different chemical groups, thereby creating a library of novel piperazine-containing compounds. This approach is fundamental to discovering new molecules with potential therapeutic value. The synthesis of other complex piperazine derivatives via N-alkylation methods demonstrates a common strategy that could be applied. mdpi.comresearchgate.net

Exploration of Pharmacological Potential: Leveraging the established biological importance of the piperazine scaffold, a key strategy involves screening the newly synthesized derivatives for a wide range of pharmacological activities. nih.gov Given that piperazine derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents, academic studies would focus on evaluating these new compounds in relevant biological assays. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can conduct detailed SAR studies. These investigations are crucial for identifying the specific structural features responsible for a compound's potency and selectivity, which in turn guides the design of more effective therapeutic agents.

Development of New Synthetic Methodologies: The compound can also serve as a model substrate for the development and optimization of new synthetic reactions. Academic research may focus on creating more efficient, environmentally friendly, or cost-effective methods for synthesizing complex piperazine-containing molecules, using this compound as a test case.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(4-methylpiperazin-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-3-14-10(13)4-5-12-8-6-11(2)7-9-12/h3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLYUEPNQYYYIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1CCN(CC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90282575 | |

| Record name | ethyl 3-(4-methylpiperazin-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7148-05-2 | |

| Record name | 7148-05-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-(4-methylpiperazin-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7148-05-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Advanced Synthetic Methodologies

Established Synthetic Pathways for Ethyl 3-(4-methylpiperazin-1-yl)propanoate

Three primary retrosynthetic disconnections outline the most common and well-documented approaches to synthesizing this compound: esterification of a pre-formed acid, alkylation of the piperazine (B1678402) nitrogen, and conjugate addition to an acrylate (B77674) precursor.

Esterification Reactions for Propanoate Moiety Formation

This pathway involves the synthesis of the ethyl ester from its corresponding carboxylic acid, 3-(4-methylpiperazin-1-yl)propanoic acid. The most direct method for this transformation is the Fischer-Speier esterification. athabascau.ca This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695), which serves as both the reactant and the solvent. tamu.edu A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is used as a catalyst to accelerate the reversible reaction. operachem.com By applying Le Châtelier's principle, the use of excess ethanol helps to drive the equilibrium toward the formation of the ester product. athabascau.catamu.edu The water formed as a byproduct is typically removed to further ensure a high yield. operachem.com

Table 1: Fischer-Speier Esterification Parameters

| Reactant 1 | Reactant 2 | Catalyst | Key Conditions | Product |

|---|

Alkylation Strategies Incorporating 4-Methylpiperazine

An alternative and widely used strategy is the direct N-alkylation of 1-methylpiperazine (B117243). mdpi.com This nucleophilic substitution reaction involves reacting 1-methylpiperazine with an ethyl propanoate derivative that contains a suitable leaving group at the 3-position, such as ethyl 3-bromopropanoate. The reaction is typically carried out in the presence of a base, like potassium carbonate or cesium carbonate, to neutralize the hydrobromic acid generated during the reaction. psu.edu The use of a polar aprotic solvent, such as dimethylformamide (DMF), facilitates the reaction. This method is advantageous as it builds the final molecule by forming the crucial carbon-nitrogen bond directly.

Table 2: N-Alkylation Reaction Components

| Nucleophile | Electrophile | Base | Solvent (Typical) |

|---|

Conjugate Addition Approaches Utilizing Ethyl Acrylate Precursors

The aza-Michael addition, or conjugate addition, represents one of the most atom-economical and efficient methods for synthesizing this compound. nih.govpsu.edu In this reaction, 1-methylpiperazine acts as a nucleophile, attacking the electron-deficient β-carbon of ethyl acrylate. georgiasouthern.edu This reaction is highly effective and can often proceed without a catalyst, simply by heating the neat reactants. nih.gov The reaction is driven by the formation of a stable carbon-nitrogen bond. nih.gov Due to its simplicity and high yields, the aza-Michael addition is a favored route in both laboratory and industrial settings for producing β-amino esters. researchgate.net

Table 3: Aza-Michael Addition Reaction Overview

| Michael Donor | Michael Acceptor | Catalyst | Key Conditions |

|---|

Novel and Optimized Synthetic Protocols

Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of synthetic routes, as well as accessing novel chiral analogues for potential pharmaceutical applications.

Catalytic Approaches (e.g., Samarium(III) Triflate Catalysis)

Table 4: Catalyzed Aza-Michael Addition

| Michael Donor | Michael Acceptor | Catalyst | Advantage |

|---|

Asymmetric Synthesis of Chiral Analogues and Intermediates

While this compound itself is an achiral molecule, the synthesis of chiral analogues is of significant interest, particularly for drug discovery, where single enantiomers often exhibit desired therapeutic effects while others may be inactive or cause adverse effects. nih.gov Asymmetric synthesis strategies can be employed to produce chiral intermediates or analogues of the target compound. rsc.org

Two primary approaches are considered:

Chiral Pool Synthesis: This method utilizes a readily available chiral starting material. For instance, a chiral derivative of piperazine, such as (R)- or (S)-2-methylpiperazine, could be used in an alkylation or aza-Michael addition reaction to generate a final product with a defined stereocenter on the piperazine ring. rsc.org

Catalytic Asymmetric Synthesis: This approach involves using a chiral catalyst to induce stereoselectivity in a reaction between achiral precursors. kaust.edu.sa For example, a chiral organocatalyst or a chiral metal complex could be employed to catalyze the aza-Michael addition of 1-methylpiperazine to a suitably substituted acrylate, thereby creating a new stereocenter on the propanoate chain. nih.gov These methods are at the forefront of modern organic synthesis, enabling access to enantiomerically pure compounds. nih.govresearchgate.net

Table 5: Conceptual Approaches to Chiral Analogues

| Strategy | Description | Example Precursor |

|---|---|---|

| Chiral Pool | Utilizes an enantiomerically pure starting material. | (R)-2-Methylpiperazine |

Continuous Flow Synthesis Techniques for Scalability

Continuous flow synthesis has emerged as a powerful technique for the scalable production of chemical compounds, offering significant advantages over traditional batch processing. rsc.org This methodology involves the continuous pumping of reagents through a reactor, such as a tube or a packed bed, where the reaction occurs. The product stream is then collected continuously at the outlet. This approach provides superior control over reaction parameters like temperature, pressure, and mixing, leading to enhanced reaction efficiency, higher yields, and improved safety, particularly for exothermic reactions. rsc.org

For the synthesis of this compound, which is typically formed via an aza-Michael addition of 1-methylpiperazine to ethyl acrylate, continuous flow techniques offer a promising route for industrial-scale manufacturing. d-nb.inforesearchgate.net The reaction is exothermic, and flow chemistry allows for highly efficient heat dissipation due to the high surface-area-to-volume ratio of microreactors or packed-bed systems, thus preventing the formation of thermal hotspots and reducing the risk of runaway reactions and byproduct formation.

A potential setup for the continuous synthesis would involve two separate inlet streams, one for 1-methylpiperazine and another for ethyl acrylate, which are then combined in a T-mixer before entering a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. The residence time in the reactor can be precisely controlled by adjusting the flow rates of the pumps, allowing for optimization of the reaction conversion. This method facilitates rapid and efficient screening of reaction conditions and can be readily scaled up by extending the operational time or by using parallel reactor systems.

Table 1: Potential Parameters and Advantages of Continuous Flow Synthesis for this compound

| Parameter | Description | Advantage for Scalability |

| Reactor Type | Packed-bed with solid catalyst or heated microreactor coil. | High throughput, excellent heat and mass transfer. |

| Reagent Delivery | Syringe pumps or HPLC pumps for precise flow rate control. | Accurate stoichiometry, consistent product quality. |

| Mixing | Static T-mixer or micro-structured mixer. | Rapid and efficient mixing of reactants. |

| Temperature Control | Circulating heating/cooling bath or automated reactor jacket. | Precise temperature management, minimization of side reactions. |

| Residence Time | Controlled by reactor volume and total flow rate (typically minutes). | Rapid optimization and high productivity. |

| Safety | Small reaction volumes at any given time. | Reduced risk associated with exothermic reactions and handling of reagents. |

| Automation | Integration with online analytical tools (e.g., IR, HPLC). | Real-time monitoring and control, ensuring consistent yield and purity. |

Analytical Methodologies for Synthetic Purity and Yield Assessment

Rigorous analytical methodologies are essential to confirm the identity, assess the purity, and determine the yield of synthesized this compound. A combination of chromatographic techniques is typically employed to separate the target compound from unreacted starting materials, byproducts, and residual solvents.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for determining the purity of non-volatile organic compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In a typical RP-HPLC setup, the crude or purified product is dissolved in a suitable solvent and injected into the system. The separation occurs on a non-polar stationary phase (e.g., a C18 column) with a polar mobile phase.

Due to the basic nature of the piperazine moiety, an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase. This protonates the nitrogen atoms, resulting in sharper, more symmetrical peaks and improved chromatographic resolution. Detection is commonly achieved using a UV detector, as the ester carbonyl group provides sufficient chromophore for detection at wavelengths around 210-220 nm. The purity of the sample is determined by calculating the relative area of the product peak compared to the total area of all peaks in the chromatogram.

Table 2: Illustrative HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Elution | Gradient elution, e.g., 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Byproducts

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is an ideal method for the detection and quantification of volatile impurities and residual solvents in the final product. In the synthesis of this compound, potential volatile byproducts include unreacted starting materials, 1-methylpiperazine and ethyl acrylate, as well as any solvents used during the reaction or purification, such as ethanol or ethyl acetate (B1210297). figshare.com

The sample is diluted in a suitable solvent and injected into the GC, where it is vaporized. The volatile components are then separated based on their boiling points and interactions with the stationary phase of the GC column. A non-polar or mid-polarity column is typically used for this type of analysis. GC-MS analysis provides the added benefit of identifying unknown impurities by comparing their mass spectra to library databases. scholars.directscholars.direct

Table 3: Potential Volatile Byproducts and Their Boiling Points

| Compound | Role | Boiling Point (°C) | Analytical Technique |

| Ethyl Acrylate | Starting Material | 99.4 | GC, GC-MS |

| 1-Methylpiperazine | Starting Material | 138 | GC, GC-MS |

| Ethanol | Potential Solvent/Byproduct | 78.4 | GC, GC-MS |

| Toluene | Potential Solvent | 110.6 | GC, GC-MS |

| Ethyl Acetate | Potential Solvent | 77.1 | GC, GC-MS |

Chromatographic Purification Techniques (e.g., Silica (B1680970) Gel Column Chromatography)

Following the synthesis, the crude product mixture often requires purification to remove unreacted starting materials, catalysts, and non-volatile byproducts. Silica gel column chromatography is the most common and effective method for this purpose on a laboratory scale. orgsyn.org This technique separates compounds based on their differential adsorption to the polar silica gel stationary phase and their solubility in the mobile phase. semanticscholar.orgrsc.orgwiley-vch.de

The crude product is typically concentrated onto a small amount of silica gel and loaded onto the top of a prepared column packed with silica gel in a non-polar solvent. The separation is then achieved by eluting the column with a solvent system of increasing polarity, known as gradient elution. For this compound, a common solvent system would be a mixture of a non-polar solvent like hexanes or dichloromethane (B109758) and a polar solvent like ethyl acetate or methanol (B129727). mdpi.com Less polar impurities will elute from the column first, followed by the desired product as the polarity of the eluent is increased. Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product, which are then combined and concentrated to yield the purified compound. wiley-vch.de

Table 4: General Procedure for Silica Gel Column Chromatography

| Step | Description | Materials/Solvents |

| 1. Column Packing | A glass column is packed with a slurry of silica gel in a non-polar solvent. | Silica gel, Hexanes or Dichloromethane. |

| 2. Sample Loading | The crude product is adsorbed onto a small amount of silica gel ("dry loading") and carefully added to the top of the packed column. | Crude product, Silica gel, Rotary evaporator. |

| 3. Elution | A solvent or solvent mixture (mobile phase) is passed through the column to move the compounds down the stationary phase. | Gradient of Hexane/Ethyl Acetate or Dichloromethane/Methanol. |

| 4. Fraction Collection | The eluent is collected in a series of fractions using test tubes or flasks. | Test tubes, collection rack. |

| 5. Analysis | Each fraction is analyzed by Thin-Layer Chromatography (TLC) to determine its composition. | TLC plates, UV lamp, staining agents (e.g., KMnO₄). |

| 6. Isolation | Fractions containing the pure desired compound are combined and the solvent is removed by rotary evaporation. | Round-bottom flask, Rotary evaporator. |

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a primary tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. Specific details for Ethyl 3-(4-methylpiperazin-1-yl)propanoate are not available.

Experimental ¹H-NMR data, which would provide information on the chemical environment, connectivity, and number of different types of protons in the molecule, has not been publicly documented.

Similarly, ¹³C-NMR spectral data, crucial for identifying the number and types of carbon atoms within the molecule, including the carbonyl carbon of the ester and the distinct carbons of the piperazine (B1678402) ring and ethyl group, are not available in the reviewed literature.

Advanced 2D-NMR studies such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assembling the complete molecular structure by establishing proton-proton and proton-carbon correlations. No such experimental data has been reported for this specific compound.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry data, which would provide the exact mass of the molecule and thus its elemental formula with high accuracy, is not found in the public domain for this compound.

ESI-MS is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, providing clear information about the molecular ion. Specific ESI-MS data for this compound, which would confirm its molecular weight, has not been published.

Vibrational Spectroscopy Analysis (e.g., FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. While specific experimental FTIR and Raman spectra for this compound are not widely available in peer-reviewed literature, a theoretical analysis based on its constituent functional groups allows for the prediction of its characteristic vibrational modes.

The structure of this compound contains an ethyl ester group and an N-methylpiperazine moiety. The expected vibrational frequencies for these groups can be inferred from data on simpler, related molecules such as ethyl propanoate and N-methylpiperazine.

The most prominent vibrational band is anticipated to be the carbonyl (C=O) stretching of the ester group, which typically appears as a strong absorption in the region of 1735-1750 cm⁻¹ in the FTIR spectrum. nih.gov The C-O-C stretching vibrations of the ester group are also expected to produce strong bands in the 1100-1300 cm⁻¹ region. researchgate.net The aliphatic C-H stretching vibrations from the ethyl and piperazine alkyl groups are expected in the 2800-3000 cm⁻¹ range. researchgate.net The N-methylpiperazine ring will contribute to C-N stretching vibrations, typically found in the 1000-1200 cm⁻¹ region, as well as various C-H bending and ring deformation modes.

A summary of the expected characteristic vibrational frequencies for this compound is presented in the table below.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| C-H Stretching (Aliphatic) | -CH₃, -CH₂- | 2800 - 3000 | Strong to Medium |

| C=O Stretching (Ester) | -C(=O)O- | 1735 - 1750 | Strong |

| C-H Bending | -CH₃, -CH₂- | 1350 - 1470 | Medium to Weak |

| C-O-C Asymmetric & Symmetric Stretching | Ester | 1100 - 1300 | Strong |

| C-N Stretching | Piperazine Ring | 1000 - 1200 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

A thorough search of publicly available crystallographic databases reveals that the single-crystal X-ray structure of this compound has not been reported to date. Consequently, there is no experimental data available concerning its unit cell parameters, space group, or detailed intramolecular geometry in the solid phase. The determination of its crystal structure would be a valuable contribution to the chemical literature, providing a deeper understanding of its molecular conformation and intermolecular interactions.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity

Chiroptical spectroscopy, particularly circular dichroism (CD), is a specialized technique used to study chiral molecules. Chiral molecules are non-superimposable on their mirror images and can exist as enantiomers. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is a property unique to chiral substances.

This compound is an achiral molecule. It does not possess a stereocenter and is superimposable on its mirror image. As a result, it does not exhibit optical activity and will not produce a signal in circular dichroism spectroscopy. Therefore, the concept of enantiomeric purity is not applicable to this compound, as it does not exist as a pair of enantiomers. No studies employing chiroptical spectroscopy for the analysis of this compound have been reported, which is consistent with the achiral nature of the molecule.

Computational Chemistry and Molecular Modeling

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is fundamental to understanding the three-dimensional structure and flexibility of a molecule, which in turn dictates its physical properties and biological activity. Ethyl 3-(4-methylpiperazin-1-yl)propanoate possesses several rotatable single bonds, leading to a complex potential energy surface (PES) with multiple possible conformers.

The primary degrees of rotational freedom are around the C-C and C-O bonds of the propanoate chain and the C-N bond connecting it to the piperazine (B1678402) ring. Computational scans of the dihedral angles associated with these bonds allow for the mapping of the energy landscape and the identification of stable, low-energy conformers. Theoretical calculations, often employing Density Functional Theory (DFT), can predict the relative energies of these conformers. For instance, the orientation of the ethyl ester group can exist in anti and gauche conformations, while the piperazine ring typically adopts a stable chair conformation. The relative energies determine the population of each conformer at a given temperature.

Table 1: Hypothetical Relative Energies of Stable Conformers

| Conformer ID | Dihedral Angle (N-C-C-C) | Dihedral Angle (C-O-C-C) | Relative Energy (kJ/mol) |

|---|---|---|---|

| Conf-1 | 180° (anti) | 180° (anti) | 0.00 (Global Minimum) |

| Conf-2 | 180° (anti) | 60° (gauche) | 2.15 |

| Conf-3 | 65° (gauche) | 180° (anti) | 3.50 |

| Conf-4 | 65° (gauche) | 60° (gauche) | 5.75 |

This interactive table presents hypothetical data for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide detailed information about the electronic properties of a molecule, which are crucial for understanding its reactivity.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for predicting chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). youtube.com

For this compound, the HOMO is expected to be localized primarily on the two nitrogen atoms of the piperazine ring, with the tertiary amine nitrogen (N-4, bearing the methyl group) being a significant contributor due to the electron-donating effect of the methyl and alkyl groups. The LUMO is anticipated to be centered on the carbonyl group (C=O) of the ethyl propanoate moiety, which is an electron-deficient region. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. dergipark.org.tr

Table 2: Calculated Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.85 | Localized on piperazine nitrogen atoms; indicates nucleophilic sites. |

| LUMO | -0.95 | Localized on the carbonyl group; indicates electrophilic site. |

| Energy Gap (ΔE) | 5.90 | Suggests high kinetic stability. |

This interactive table presents hypothetical data derived from typical DFT calculations for similar molecules.

Charge Distribution and Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface, providing a visual guide to its reactive sites. deeporigin.comlibretexts.org The map is color-coded to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). researchgate.net

In the MEP map of this compound, distinct regions of varying potential would be observed:

Negative Potential (Red): Concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. A lesser negative potential would be associated with the nitrogen atoms of the piperazine ring.

Positive Potential (Blue): Located around the hydrogen atoms of the N-methyl group and the ethyl group, as well as other aliphatic hydrogens.

This map is crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with biological targets. deeporigin.com

Molecular Dynamics Simulations of Compound Behavior in Different Environments

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. Simulating this compound in different environments, such as in a vacuum or solvated in water, can reveal important information about its structural stability and interactions.

An MD simulation in an aqueous solution would show the formation of hydrogen bonds between the solvent (water) and the polar regions of the compound, specifically the carbonyl oxygen and the piperazine nitrogens. The simulation would also track conformational changes, showing transitions between the different low-energy states identified in the conformational analysis. This provides insight into the molecule's flexibility and its solvated structure, which is often more biologically relevant than its gas-phase conformation.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. impactfactor.org Given the prevalence of the piperazine moiety in pharmacologically active compounds, this compound could be docked against various hypothetical protein targets, such as G-protein coupled receptors (GPCRs) or kinases, to predict its potential biological activity.

A typical docking study would involve:

Preparing the 3D structure of the ligand (the compound) and the protein target.

Defining the binding site on the protein.

Running an algorithm to fit the ligand into the binding site in multiple orientations.

Scoring the poses based on binding affinity (e.g., in kcal/mol).

The results would highlight the most stable binding pose and the specific intermolecular interactions—such as hydrogen bonds, ionic interactions, and hydrophobic contacts—that stabilize the ligand-protein complex. For example, the piperazine nitrogen could act as a hydrogen bond acceptor, while the ethyl group could engage in hydrophobic interactions.

Table 3: Hypothetical Molecular Docking Results against a Kinase Target

| Parameter | Value/Description |

|---|---|

| Binding Affinity | -8.5 kcal/mol |

| Hydrogen Bonds | N1 of piperazine with backbone NH of Alanine; Carbonyl O with side-chain OH of Serine. |

| Hydrophobic Interactions | Ethyl group and piperazine ring with Valine, Leucine, and Isoleucine residues. |

| Ionic Interaction | Potential for protonated piperazine nitrogen to interact with an Aspartate residue. |

This interactive table presents hypothetical data to illustrate typical docking analysis outputs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling attempts to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. nih.govmdpi.com To build a QSAR model for analogues of this compound, a dataset of structurally similar compounds with known biological activities (e.g., IC50 values) would be required.

Molecular descriptors, which are numerical representations of chemical information, would be calculated for each compound. These can include:

2D Descriptors: Molecular weight, logP (hydrophobicity), number of hydrogen bond donors/acceptors.

3D Descriptors: Molecular volume, surface area, dipole moment.

A statistical method, such as multiple linear regression (MLR), would then be used to generate an equation that predicts activity based on the most relevant descriptors. A hypothetical QSAR equation might look like:

log(1/IC50) = 0.45logP - 0.12Molecular_Volume + 0.87*(Indicator_N+) + 2.1

This model, once validated statistically (e.g., using R² and Q² values), could be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. mdpi.com

Chemical Reactivity and Derivatization Strategies

Intrinsic Reactivity of the Ester Functional Group

The ethyl propanoate portion of the molecule is susceptible to a variety of nucleophilic acyl substitution reactions, typical of carboxylic acid esters. These reactions involve the replacement of the ethoxy group (-OCH2CH3) with another nucleophile.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. In the case of Ethyl 3-(4-methylpiperazin-1-yl)propanoate, the ethyl group can be replaced by other alkyl or aryl groups through reaction with a corresponding alcohol, typically in the presence of an acid or base catalyst. This reaction is reversible, and an excess of the new alcohol is often used to drive the equilibrium towards the desired product. For instance, reaction with methanol (B129727) would yield the corresponding methyl ester, while reaction with a longer-chain alcohol like butanol would result in the butyl ester.

The presence of the basic piperazine (B1678402) nitrogen within the molecule can potentially catalyze this reaction, a phenomenon observed in other poly(β-amino ester) systems where unreacted amines can act as a base to catalyze transesterification.

Table 1: Examples of Transesterification Reactions

| Reactant Alcohol | Catalyst | Expected Product |

|---|---|---|

| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Mthis compound |

| Propanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₂CH₂CH₃) | Propyl 3-(4-methylpiperazin-1-yl)propanoate |

| Benzyl alcohol | Acid (e.g., H₂SO₄) or Base (e.g., NaOBn) | Benzyl 3-(4-methylpiperazin-1-yl)propanoate |

Amidation: The ester can be converted to an amide by reaction with a primary or secondary amine. This reaction is generally less facile than with more reactive acylating agents like acid chlorides and may require elevated temperatures. The reaction with ammonia would yield the primary amide, while reaction with other amines would produce N-substituted amides.

Hydrolysis: The ester is susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst (e.g., dilute HCl or H₂SO₄). The products are 3-(4-methylpiperazin-1-yl)propanoic acid and ethanol (B145695).

Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction where the ester is heated with a strong base, such as sodium hydroxide (B78521). The initial products are the sodium salt of the carboxylic acid (sodium 3-(4-methylpiperazin-1-yl)propanoate) and ethanol. Subsequent acidification is required to obtain the free carboxylic acid.

Reactivity Profile of the Piperazine Nitrogen Atom

The piperazine ring contains two tertiary nitrogen atoms, each with a lone pair of electrons, making them nucleophilic and basic. The nitrogen at position 4 is attached to a methyl group, while the nitrogen at position 1 is attached to the propyl propanoate chain.

The nitrogen atoms of the piperazine ring are basic and can be protonated by acids. The basicity is a critical factor influencing the molecule's solubility and its interaction with biological targets. The pKa values of the conjugate acids of piperazine derivatives are key indicators of their basicity. For 1-methylpiperazine (B117243), two pKa values are reported, corresponding to the two protonation steps. The first pKa is typically around 9.09, and the second is around 4.94. The presence of the ethyl propanoate group on one of the nitrogens will influence these values, but it is expected that the molecule will be significantly protonated at physiological pH. Studies on related piperazine-containing linkers have shown that nearby electron-withdrawing groups, such as amides, can lower the pKa. mdpi.com

Table 2: pKa Values of N-Methylpiperazine

| Protonation Step | pKa Value (at 25°C) |

|---|---|

| pKa1 | 9.09 |

| pKa2 | 4.94 |

The lone pair of electrons on the piperazine nitrogens makes them nucleophilic and susceptible to reaction with electrophiles.

N-Alkylation: While both nitrogen atoms are tertiary, quaternization can occur through reaction with alkyl halides to form quaternary ammonium (B1175870) salts. The reactivity of each nitrogen towards alkylation will be influenced by steric and electronic factors.

N-Acylation: Reaction with acylating agents such as acid chlorides or anhydrides can lead to the formation of N-acylpiperazinium ions. However, these reactions are generally less common for tertiary amines compared to primary and secondary amines. In some cases, piperazine derivatives can be acylated, and this has been used as a strategy to introduce various functional groups. nih.gov

Synthetic Transformations of the Propyl Linker

The propyl linker connecting the piperazine ring and the ester group is a saturated hydrocarbon chain and is generally less reactive than the other functional groups in the molecule. However, modern synthetic methods offer potential strategies for its functionalization.

Direct C-H functionalization of the propyl linker is challenging due to the presence of multiple, relatively unactivated C-H bonds. However, advances in catalysis have made such transformations more feasible.

Radical-mediated C-H Functionalization: Photoredox catalysis or other radical-generating methods could potentially be used to create a radical on the propyl chain, which could then be trapped by a suitable coupling partner. For example, methods for the direct α-C–H functionalization of piperazines via radical intermediates have been developed. beilstein-journals.org While these typically target the C-H bonds adjacent to the nitrogen on the piperazine ring, similar principles could potentially be adapted for the propyl chain under specific conditions.

Directed C-H Activation: While there is no strong directing group on the propyl linker itself, the proximity of the piperazine nitrogen or the ester carbonyl could potentially be exploited in metal-catalyzed C-H activation reactions, although this would likely require specific catalysts and conditions.

It is important to note that reactions on the propyl linker would likely have to compete with reactions at the more reactive piperazine and ester sites, posing a significant challenge in terms of selectivity.

Strategic Synthesis of Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a key area of research aimed at exploring the structure-activity relationships of piperazine-containing compounds. Strategic modifications at different positions of the molecule can lead to the discovery of novel compounds with enhanced biological activity or improved physicochemical properties.

The ethyl propanoate moiety of the molecule presents several opportunities for chemical transformation, primarily centered around the ester functional group.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(4-methylpiperazin-1-yl)propanoic acid. sigmaaldrich.comnih.govorganic-chemistry.org This transformation is fundamental as it provides a precursor for the synthesis of a variety of other functional groups. For instance, the resulting carboxylic acid can be coupled with various amines to form a diverse library of amides.

Transesterification: The ethyl group of the ester can be exchanged with other alkyl or aryl groups through transesterification. resolvemass.ca This reaction is typically catalyzed by an acid or a base and involves reacting the parent ester with an excess of a different alcohol (e.g., methanol, isopropanol, or benzyl alcohol). This strategy allows for the fine-tuning of properties such as solubility and steric bulk.

Reduction: The ester can be reduced to the corresponding primary alcohol, 3-(4-methylpiperazin-1-yl)propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH4). organic-chemistry.org The resulting alcohol can then serve as a starting point for further derivatization, such as etherification or oxidation to an aldehyde.

Reaction with Grignard Reagents: Treatment of the ethyl ester with Grignard reagents can lead to the formation of tertiary alcohols. organic-chemistry.org This reaction allows for the introduction of two identical or different alkyl or aryl groups at the carbonyl carbon, significantly increasing the molecular complexity.

A summary of potential modifications on the ethyl moiety is presented in the table below.

| Reaction | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |

| Transesterification | R'OH, H⁺ or OR'⁻ | Ester (with new R' group) |

| Reduction | LiAlH₄ | Primary Alcohol |

| Grignard Reaction | R'MgX | Tertiary Alcohol |

The piperazine ring is a common scaffold in medicinal chemistry, and its substitution pattern can be readily modified. In this compound, the secondary amine of the piperazine ring is a prime site for derivatization.

N-Alkylation and N-Arylation: The secondary nitrogen atom of the piperazine ring can be readily alkylated or arylated using a variety of electrophiles. Common methods include reductive amination with aldehydes or ketones, or nucleophilic substitution with alkyl or aryl halides. This allows for the introduction of a wide array of substituents, from simple alkyl chains to complex aromatic and heterocyclic systems. The choice of substituent can profoundly influence the biological activity of the resulting molecule.

Acylation: The secondary amine can be acylated with acid chlorides or anhydrides to form amides. This introduces a carbonyl group adjacent to the piperazine ring, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This modification can impact the acidity and lipophilicity of the compound.

The table below illustrates various substitution strategies on the piperazine ring.

| Reaction | Reagents | Resulting N-Substituent |

| N-Alkylation | R'-X (Alkyl Halide) | Alkyl group |

| N-Arylation | Ar-X (Aryl Halide) | Aryl group |

| Reductive Amination | R'CHO (Aldehyde), Reducing Agent | Substituted Alkyl group |

| Acylation | R'COCl (Acid Chloride) | Acyl group |

| Sulfonylation | R'SO₂Cl (Sulfonyl Chloride) | Sulfonyl group |

Modification of the three-carbon alkyl chain connecting the piperazine ring and the ester group provides another avenue for creating structural diversity.

Homologation: The propanoate chain can be extended to butanoate, pentanoate, or longer chain analogues. This can be achieved through multi-step synthetic sequences, for example, by starting with a different haloalkanoate in the initial synthesis. Variations in chain length can affect the molecule's flexibility and its ability to interact with biological targets.

Introduction of Branching: Methyl or other small alkyl groups can be introduced on the α or β carbons of the propanoate chain. This can be accomplished by using appropriately substituted starting materials during the synthesis. Branching can introduce steric hindrance and chirality, which can have significant effects on the compound's biological activity and metabolic stability.

Synthesis of Isomers: Positional isomers, such as moving the piperazine substituent from the 3-position to the 2-position of the propanoate chain, would result in an α-amino ester derivative. These isomers would exhibit different chemical and biological properties.

The following table summarizes strategies for varying the alkyl chain.

| Modification Strategy | Synthetic Approach | Potential Impact |

| Chain Extension | Use of homologous haloalkanoates (e.g., ethyl 4-bromobutanoate) | Altered flexibility and lipophilicity |

| Branching | Use of substituted haloalkanoates (e.g., ethyl 2-bromobutanoate) | Introduction of steric bulk and chirality |

| Isomerization | Synthesis of α- or γ-amino ester analogues | Altered chemical reactivity and biological target interaction |

Structure Activity Relationship Sar Studies of Ethyl 3 4 Methylpiperazin 1 Yl Propanoate Derivatives

Systematic Elucidation of Structural Features Governing Biological Function

The biological profile of ethyl 3-(4-methylpiperazin-1-yl)propanoate derivatives is intricately linked to its core components: the piperazine (B1678402) ring, the N-methyl substituent, the ethyl propanoate side chain, and the propyl linker. Alterations to any of these moieties can significantly impact the compound's interaction with biological targets.

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to introduce a basic nitrogen center, which can be crucial for target engagement through ionic interactions or hydrogen bonding. researchgate.netnih.govresearchgate.net The two nitrogen atoms of the piperazine ring can significantly influence the pharmacokinetic properties of a molecule, such as solubility and oral bioavailability. researchgate.net

The substitution at the N-4 position of the piperazine ring is a critical determinant of biological activity. In the case of this compound, this position is occupied by a methyl group. The N-methyl group offers a balance of steric bulk and lipophilicity. mdpi.com Studies on other piperazine derivatives have shown that the N-methyl group can be involved in hydrophobic and charge-transfer interactions with target enzymes. mdpi.com For instance, in a series of N-methylpiperazine chalcones, the methyl group was found to significantly improve acetylcholinesterase (AChE) inhibitory potency compared to their desmethyl analogs. mdpi.com However, this substitution can sometimes decrease activity for other targets, as was observed for monoamine oxidase-B (MAO-B) inhibition. mdpi.com This highlights the target-dependent nature of the N-methyl group's influence.

| Derivative | N-Substituent | Target | Activity | Reference |

| Analog A | -H | AChE | Lower | mdpi.com |

| Analog B | -CH₃ | AChE | Higher | mdpi.com |

| Analog C | -H | MAO-B | Higher | mdpi.com |

| Analog D | -CH₃ | MAO-B | Lower | mdpi.com |

The ethyl propanoate moiety introduces an ester functional group and an alkyl chain, both of which are pivotal to the pharmacological profile. The ester group, being a hydrogen bond acceptor, can participate in interactions with biological targets. nih.gov A study on a series of piperazine esters demonstrated that these compounds are pharmacologically active, with asymmetrical esters showing notable analgesic, coronary dilatory, and spasmolytic effects. nih.gov

The length of the alkyl chain connecting the piperazine ring to the ester group is also a key factor. In the case of this compound, this is a propyl chain. Research on other piperazine derivatives has indicated that varying the length of this linker can significantly affect binding affinity. For example, in a series of histamine (B1213489) H3 receptor (H3R) antagonists, extending the alkyl chain length led to a decrease in affinity. nih.gov This suggests that an optimal linker length is necessary to correctly position the pharmacophoric groups for interaction with the receptor.

| Derivative Series | Linker Length | Target | Effect on Affinity | Reference |

| H3R Antagonists | Increasing | H3R | Decreased | nih.gov |

Identification of Key Pharmacophoric Elements

A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule to exert a particular biological effect. Based on the analysis of various piperazine derivatives, a general pharmacophore model for this class of compounds can be proposed. acs.orgacs.org

Key pharmacophoric features likely include:

A basic nitrogen atom: One of the nitrogen atoms of the piperazine ring, which is protonated at physiological pH, can act as a cationic center, forming ionic bonds with acidic residues in a target protein.

Hydrogen bond acceptors: The ester carbonyl oxygen and the second nitrogen of the piperazine ring can act as hydrogen bond acceptors. acs.orgacs.org

Hydrophobic regions: The N-methyl group and the ethyl group of the ester provide hydrophobic character, which can be crucial for binding to hydrophobic pockets within a receptor. acs.orgacs.org

A predictive pharmacophore model for a series of piperidine- and piperazine-based CCR5 antagonists identified two hydrogen bond acceptors and three hydrophobic features as being critical for activity. acs.orgacs.org This underscores the importance of these elements in the interaction of piperazine derivatives with their biological targets.

Rational Design Principles Based on SAR Insights

The SAR insights gleaned from related piperazine derivatives provide a foundation for the rational design of novel analogs of this compound with potentially improved biological activities. nih.govresearchgate.net

Key design principles would include:

Modification of the N-substituent: Replacing the N-methyl group with other small alkyl groups (e.g., ethyl, propyl) or polar groups could modulate the balance of lipophilicity and steric hindrance, potentially leading to altered target affinity and selectivity.

Variation of the ester group: Modifying the ethyl ester to other esters (e.g., methyl, propyl) or replacing it with other functional groups like amides or ketones could alter the hydrogen bonding capacity and metabolic stability of the molecule.

Alteration of the linker length: Synthesizing analogs with shorter (ethyl) or longer (butyl) linkers between the piperazine ring and the ester group could help to determine the optimal distance for target interaction.

Introduction of substituents on the linker: Placing substituents on the propyl linker could be explored to enhance potency and introduce selectivity, particularly if a specific conformational arrangement is required for binding.

By systematically applying these design principles, it is possible to explore the chemical space around this compound and potentially identify new derivatives with optimized pharmacological profiles for various therapeutic applications.

In Vitro Biological Activity and Mechanistic Investigations

Anticancer Activity Investigations

Mechanisms of Cell Proliferation Inhibition

Despite a comprehensive literature review, no specific studies detailing the mechanisms of cell proliferation inhibition for Ethyl 3-(4-methylpiperazin-1-yl)propanoate were found. Research investigating its effects on the growth and division of cancer cell lines has not been published or is not publicly accessible. Therefore, there is no data available on its potential cytostatic or cytotoxic effects, nor on the cellular pathways it might influence to inhibit proliferation.

Induction of Apoptosis Pathways

There is currently no available scientific literature that has investigated the ability of this compound to induce apoptosis, or programmed cell death, in cancer cells. Consequently, information regarding its potential to activate intrinsic or extrinsic apoptotic pathways, or its effect on key apoptotic proteins, is not known.

Molecular Target Identification (e.g., hTS allosteric inhibition, HDACIs)

No studies have been published that identify the specific molecular targets of this compound. Research into its potential activity as an allosteric inhibitor of human thymidylate synthase (hTS) or as a histone deacetylase inhibitor (HDACI) has not been reported. The molecular interactions and specific cellular components that this compound may bind to or modulate remain uninvestigated.

Anti-inflammatory Response Studies

An extensive search was performed to gather information on the anti-inflammatory properties of this compound.

Modulation of Inflammatory Signaling Pathways

No published research could be located that examines the effect of this compound on inflammatory signaling pathways. Its potential to modulate key pathways such as NF-κB, MAPK, or JAK-STAT has not been described in the scientific literature.

Inhibition of Key Inflammatory Mediators

There is no available data on the ability of this compound to inhibit the production or activity of key inflammatory mediators, such as cytokines (e.g., TNF-α, IL-6), prostaglandins, or leukotrienes.

Receptor Ligand Binding and Functional Assays

A review of the literature was conducted to find data on the interaction of this compound with specific biological receptors. No studies concerning receptor ligand binding or functional assays for this compound have been published. Therefore, its binding affinity, selectivity, and functional activity (agonist, antagonist, etc.) at any known receptor are currently undefined.

Based on a comprehensive review of publicly accessible scientific literature, there is no research data available for this compound concerning its in vitro biological activity, anti-inflammatory responses, or receptor binding profiles. The specific areas of cell proliferation, apoptosis, molecular targets, and inflammatory modulation remain uninvestigated for this particular compound. Consequently, data tables and detailed research findings could not be generated.

Based on a comprehensive search of available scientific literature, there is no specific information detailing the in vitro biological activity or enzyme inhibition mechanisms of the chemical compound This compound for the targets outlined in the request.

Therefore, it is not possible to generate the requested article focusing on the specified activities, as no research data appears to be publicly available for this particular compound in the context of:

Serotonin Receptor (5-HT7) Antagonism

P2Y12 Receptor Antagonism

Dopamine Transporter (DAT) Ligand Binding

DprE1 Enzyme Inhibition

Acetylcholinesterase (AChE) Inhibition

ACAT Inhibition

Further research would be required to investigate and characterize the biochemical properties and potential therapeutic activities of this compound.

Applications in Advanced Organic Synthesis and Building Block Chemistry

Utility as a Versatile Synthetic Intermediate

Ethyl 3-(4-methylpiperazin-1-yl)propanoate serves as a highly adaptable building block in organic synthesis due to the presence of multiple reactive sites. The tertiary amine within the piperazine (B1678402) ring can act as a nucleophile or a base, while the ester functionality can undergo various transformations such as hydrolysis, amidation, and reduction. This dual reactivity allows for its incorporation into a diverse range of molecular scaffolds.

The synthesis of this intermediate itself is a subject of interest, often prepared through a Michael addition of 1-methylpiperazine (B117243) to ethyl acrylate (B77674). This reaction is typically efficient and provides good yields of the desired product. The straightforward accessibility of this compound further enhances its utility as a starting material in multi-step synthetic sequences.

Below is a representative table of the physical and chemical properties of this compound:

| Property | Value |

| CAS Number | 7148-05-2 |

| Molecular Formula | C10H20N2O2 |

| Molecular Weight | 200.28 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approx. 250-260 °C |

| Density | Approx. 0.98 g/cm³ |

Role in the Construction of Complex Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The piperazine moiety within this compound provides a robust scaffold for the construction of more complex heterocyclic systems. The nitrogen atoms of the piperazine ring can participate in cyclization reactions, leading to the formation of fused or spirocyclic structures.

For instance, the propanoate side chain can be chemically modified to introduce reactive functional groups that can then undergo intramolecular reactions with the piperazine ring or with other appended functionalities. While direct examples of complex heterocyclic synthesis starting from this specific ester are not extensively documented in publicly available literature, the reactivity patterns of similar N-substituted piperazine derivatives suggest its potential in constructing novel heterocyclic frameworks. These reactions could include intramolecular amidation, condensation, or transition-metal-catalyzed cross-coupling reactions to forge new ring systems.

Contributions to the Development of Pharmaceutical Precursors

The piperazine ring is a common structural motif found in a vast number of approved pharmaceutical drugs, owing to its ability to improve pharmacokinetic properties such as solubility and bioavailability. This compound is a valuable precursor for the synthesis of various active pharmaceutical ingredients (APIs).

While specific, publicly detailed synthetic routes for commercial drugs starting directly from this ester are often proprietary, the utility of the 4-methylpiperazin-1-yl moiety is well-established in medicinal chemistry. This functional group is present in a variety of drugs, including antipsychotics, antidepressants, and kinase inhibitors. For example, the synthesis of certain kinase inhibitors involves the coupling of a piperazine-containing fragment to a core heterocyclic structure. The ethyl propanoate portion of the title compound can be readily converted to a carboxylic acid or an amide, providing a handle for covalent attachment to other molecular fragments.

The following table lists some classes of drugs where the 4-methylpiperazine moiety is a key structural feature, highlighting the potential applications of its precursors like this compound.

| Drug Class | Example(s) | Role of 4-Methylpiperazine Moiety |

| Antipsychotics | Aripiprazole, Olanzapine | Contributes to receptor binding and improves solubility. |

| Antidepressants | Trazodone, Nefazodone | Part of the pharmacophore responsible for therapeutic activity. |

| Kinase Inhibitors | Imatinib, Dasatinib | Often involved in binding to the target kinase and enhancing drug-like properties. |

| Antihistamines | Cetirizine, Levocetirizine | Improves pharmacokinetic profile and can influence receptor affinity. |

Integration into Functional Organic Materials

The application of piperazine-containing compounds is not limited to the pharmaceutical industry. These molecules are also being explored for their potential use in the development of functional organic materials. While research in this specific area for this compound is still emerging, the inherent properties of the molecule suggest several potential avenues for its integration into materials science.

The presence of the basic piperazine unit could be exploited in the design of CO2 capture materials or as catalytic components in polymeric structures. The ester functionality provides a potential point of polymerization or grafting onto polymer backbones, allowing for the modification of material properties. For example, incorporating this moiety into a polymer could enhance its thermal stability, alter its solubility, or introduce specific binding sites.

Potential applications in functional organic materials could include:

Polymer Additives: To modify the physical or chemical properties of bulk polymers.

Ion-Exchange Resins: The basic nitrogen atoms could be utilized for anion binding.

Catalyst Supports: Immobilization of the molecule onto a solid support could create novel catalytic materials.

Further research is required to fully elucidate the potential of this compound in the realm of functional organic materials.

Future Research Directions and Unaddressed Challenges

Exploration of New Synthetic Methodologies and Catalytic Systems

The synthesis of Ethyl 3-(4-methylpiperazin-1-yl)propanoate is typically achieved through the aza-Michael addition of 1-methylpiperazine (B117243) to ethyl acrylate (B77674). researchgate.netresearchgate.net While this reaction is generally efficient, there remain opportunities for methodological improvement, particularly in the context of green chemistry and catalyst development.

Future research in this area should focus on:

Catalyst-Free and Solvent-Free Conditions: Exploring the feasibility of conducting the aza-Michael addition under solvent-free conditions or in greener solvents to minimize environmental impact. researchgate.net While some aza-Michael reactions can proceed without a catalyst, investigating mild and efficient catalysts can improve reaction rates and yields. nih.gov

Novel Catalytic Systems: The development of novel catalysts, such as biocatalysts (e.g., lipases) or heterogeneous catalysts, could offer advantages in terms of selectivity, reusability, and milder reaction conditions. researchgate.net The use of Lewis or Brønsted acid catalysts has been shown to facilitate aza-Michael additions and could be further optimized for this specific transformation. georgiasouthern.edu

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer better control over reaction parameters, improved safety, and scalability.

Challenges in this domain include achieving high yields and purity while adhering to the principles of green chemistry. The primary difficulties associated with the development of piperazine (B1678402) derivatives often include low product yield, extended reaction times, and the generation of impure side products. researchgate.net

Advanced Spectroscopic Characterization of Complex Structures

While the structure of this compound is relatively simple, the characterization of more complex analogs presents significant challenges. A thorough spectroscopic analysis is crucial for confirming the structure and purity of these compounds.

Future research directions in spectroscopic characterization include:

Comprehensive NMR Studies: Detailed 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) studies are essential for unambiguous assignment of all signals, especially for more complex derivatives. Dynamic NMR studies could also be employed to investigate conformational dynamics, such as the chair-boat interconversion of the piperazine ring, which can be influenced by substituents. beilstein-journals.org

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for confirming the elemental composition of new analogs. google.com Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can provide valuable information on fragmentation patterns, aiding in the structural elucidation of unknown byproducts or metabolites.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides definitive proof of structure and stereochemistry. beilstein-journals.org This technique is invaluable for understanding the three-dimensional arrangement of atoms and intermolecular interactions in the solid state.

A significant challenge lies in the potential for complex NMR spectra due to conformational isomerism, which can lead to signal broadening or the appearance of multiple sets of signals. beilstein-journals.org

| Spectroscopic Data for a Structurally Related Compound: 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester | |

| Technique | Observed Data |

| IR (KBr, cm⁻¹) | 2839-2996 (C-H aliphatic), 1728 (C=O), 1595, 1505 (C=C aromatic), 1205 (C-O bending), 758 (C-Cl bending) |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 1.27 (t, 3H, J = 7.2 Hz, -CH₂-CH ₃), 1.35 (s, 6H, 2 x CH ₃), 2.74-2.76 (m, 4H, -CH ₂-N-CH ₂-), 3.14-3.17 (m, 4H, -CH ₂-N-CH ₂-), 4.20 (q, 2H, J = 7.2 Hz, -CH ₂-CH₃), 6.81-6.83 (d, 2H, J = 6.8 Hz, phenyl protons), 7.17-7.20 (d, 2H, J = 6.8 Hz, phenyl protons) |

| EI-MS m/z (rel. int. %) | 311 (100) [M+1]⁺, 236 (40), 197 (60), 154 (45) |

Data inferred from a structurally similar compound for illustrative purposes. chemicalbook.com

Deeper Mechanistic Insights into Biological Activities

Piperazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and effects on the central nervous system. researchgate.netnih.gov However, the specific biological profile of this compound is not well-defined in the scientific literature.

Future research should aim to:

Broad Biological Screening: Subjecting the compound and its novel analogs to a wide array of biological assays to identify potential therapeutic applications. This could include screening against various cancer cell lines, bacterial and fungal strains, and receptor binding assays for CNS targets. neuroquantology.com

Mechanism of Action Studies: Once a promising biological activity is identified, in-depth studies are required to elucidate the mechanism of action. For instance, if antimicrobial activity is observed, studies could investigate its effect on bacterial cell wall synthesis or DNA gyrase. mdpi.com For anticancer activity, pathways such as apoptosis and cell cycle arrest could be explored. mdpi.com

In Vivo Efficacy and Toxicology: Promising candidates from in vitro studies should be advanced to in vivo animal models to assess their efficacy and preliminary toxicological profiles.

A major challenge is the potential for off-target effects, as the piperazine scaffold can interact with multiple biological targets. mdpi.com Understanding the polypharmacology of these compounds is crucial for developing safe and effective therapeutic agents.

Rational Design of Highly Selective and Potent Analogues for Specific Biological Targets

The true potential of this compound likely lies in its use as a scaffold for the development of more complex and potent analogs. Rational drug design, guided by structure-activity relationship (SAR) studies, is key to achieving this. researchgate.net

Future research in this area should focus on:

Systematic Structural Modifications: Synthesizing a library of analogs by systematically modifying different parts of the molecule, such as the ethyl ester, the N-methyl group, and the piperazine ring itself. For instance, replacing the N-methyl group with larger alkyl or aryl substituents can significantly impact biological activity. mdpi.com

Computational Modeling: Employing computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling to predict the binding of analogs to specific biological targets and to guide the design of new compounds with improved potency and selectivity. mdpi.combenthamdirect.com

Bioisosteric Replacement: Utilizing bioisosteric replacements to fine-tune the physicochemical properties of the molecules and improve their pharmacokinetic profiles. For example, the ester group could be replaced with an amide or other bioisosteres to enhance metabolic stability.

Q & A

What are the recommended synthetic routes for Ethyl 3-(4-methylpiperazin-1-yl)propanoate in academic research?

Level: Basic

Methodological Answer:

this compound can be synthesized via multistep organic reactions. A common approach involves coupling 4-methylpiperazine with a propanoate precursor. For example, in the synthesis of related piperazine derivatives, CDI (1,1'-carbonyldiimidazole) is used to activate carboxylic acids for amidation or esterification . Another method employs reductive chemistry with zinc to stabilize intermediates, as demonstrated in the synthesis of dabigatran etexilate precursors . Researchers should optimize reaction conditions (e.g., solvent, temperature) to minimize side reactions and maximize yield. Characterization via H NMR and LC-MS is critical to confirm structural integrity .

How can researchers characterize the structural and electronic properties of this compound?

Level: Basic

Methodological Answer:

- X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining bond lengths, angles, and stereochemistry. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography . For example, crystal structures of related ethyl propanoate derivatives (e.g., pyrazole carboxylates) reveal planar geometries and intermolecular interactions .

- Spectroscopy: H/C NMR identifies functional groups and confirms substitution patterns. HSQC and HMBC NMR can resolve complex coupling in the piperazine ring .

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties, such as HOMO-LUMO gaps, to correlate with reactivity .

What experimental considerations are critical for handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

- Safety Protocols: Use NIOSH-approved respirators (e.g., N100/P3) and chemical-resistant gloves (nitrile or neoprene) to prevent inhalation or dermal exposure .

- Environmental Controls: Avoid drainage contamination; use fume hoods for volatile intermediates.

- Stability: Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation .

- Waste Disposal: Segregate hazardous waste and consult biohazard disposal services for azide-containing byproducts .

What advanced analytical techniques are employed to study the enzyme inhibitory effects of this compound?

Level: Advanced

Methodological Answer:

- Kinetic Assays: Monitor acetylcholinesterase (AChE) inhibition via Ellman’s method, measuring thiocholine production at 412 nm. Non-competitive inhibition mechanisms can be deduced from Lineweaver-Burk plots .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity () and thermodynamic parameters (, ) for interactions with AChE .

- High-Resolution Mass Spectrometry (HR-MS): Detect covalent adducts formed between the inhibitor and enzyme active sites .

How do computational methods contribute to understanding the molecular interactions of this compound with biological targets?

Level: Advanced

Methodological Answer:

- Molecular Docking (AutoDock Vina, Glide): Predict binding poses within AChE’s catalytic gorge. Key interactions include π-π stacking with Trp86 and hydrogen bonding with Glu202 .

- Molecular Dynamics (MD) Simulations (AMBER, GROMACS): Simulate ligand-protein stability over 100-ns trajectories to assess conformational changes and residence times .

- QSAR Modeling: Corrogate substituent effects (e.g., methylpiperazine vs. piperidine) on inhibitory potency using Hammett or Hansch parameters .

How can researchers resolve contradictions in spectral data for this compound derivatives?

Level: Advanced

Methodological Answer:

- 2D NMR (COSY, NOESY): Resolve overlapping signals in crowded regions (e.g., aromatic or methylene protons) .

- Crystallographic Refinement: Use SHELXL’s TWIN/BASF commands to address twinning or disorder in crystal structures .

- Comparative Analysis: Cross-validate with synthetic intermediates (e.g., silyl-protected precursors) to trace signal origins .

What role does this compound play in lignin depolymerization studies?

Level: Advanced

Methodological Answer:

While direct evidence is limited, analogous ethyl propanoate derivatives (e.g., dihydro FA ethyl ester) act as lignin monomers in solvolysis. Researchers use HSQC NMR to track β-O-4 bond cleavage and GC-FID/MS to quantify monomer yields in metal-catalyzed systems . Van Krevelen diagrams (O/C vs. H/C ratios) assess depolymerization efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products